
Phenylpropionylglycine
Structure
2D Structure

3D Structure
Propriétés
Numéro CAS |
56613-60-6 |
---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-[(3-oxo-3-phenylpropyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,14,15) |
Clé InChI |
XHSURMJJKAFELI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCNCC(=O)O |
Autres numéros CAS |
20989-69-9 |
Description physique |
Solid |
Pictogrammes |
Corrosive |
Synonymes |
N-(1-oxo-3-phenylpropyl)glycine; (3-Phenylpropionyl)glycine; N-(3-Phenylpropanoyl)glycine; |
Origine du produit |
United States |
Description
Molecular Classification and Biogenesis of Phenylpropionylglycine
Definition as an Acyl Glycine (B1666218) Compound.rupahealth.comfoodb.cahealthmatters.iotargetmol.comcaymanchem.com
This compound, with the chemical formula C11H13NO3, is classified as a medium-chain acyl glycine. rupahealth.com Acyl glycines are a class of compounds that are typically minor metabolites of fatty acids. foodb.cahealthmatters.iotargetmol.com These molecules are characterized by an acyl group linked to the amino acid glycine. foodb.ca this compound specifically contains a phenylpropionyl group attached to glycine. rupahealth.com
Enzymatic Conjugation via Glycine N-acyltransferase (GLYAT).foodb.cahealthmatters.iotargetmol.comresearchgate.netmdpi.com
The formation of this compound is an enzymatic process catalyzed by Glycine N-acyltransferase (GLYAT). foodb.cahealthmatters.iotargetmol.com This mitochondrial enzyme facilitates the conjugation of an acyl-CoA molecule with glycine. researchgate.netmdpi.com The general chemical reaction is: acyl-CoA + glycine ⇌ CoA + N-acylglycine. foodb.cahealthmatters.iotargetmol.com This process is a key pathway for the detoxification of certain xenobiotics and endogenous organic acids. uniprot.org
Precursor: Phenylpropionic Acid (PPA).rupahealth.comresearchgate.netnih.govnih.gov
The direct precursor to this compound is Phenylpropionic Acid (PPA). rupahealth.comresearchgate.net PPA is a product of anaerobic bacterial metabolism in the gut. researchgate.net The host then metabolizes PPA, in part through conjugation with glycine, to form this compound. researchgate.netnih.gov The availability of PPA, which can be influenced by the composition of the gut microbiota, is therefore a determining factor in the endogenous production of this compound. nih.gov
Contextual Significance in Metabolic Systems Research.rupahealth.comfoodb.cahealthmatters.iotargetmol.comcaymanchem.comresearchgate.netnih.gov
This compound holds significance in the study of metabolic systems for several reasons. While normally present at low levels, elevated urinary excretion of this compound can be an indicator of certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. rupahealth.comhealthmatters.iotargetmol.comcaymanchem.com In this context, its measurement in bodily fluids serves as a diagnostic marker. healthmatters.io
Furthermore, as a product of host-microbe co-metabolism, this compound is a subject of research into the influence of gut microbiota on host metabolism. rupahealth.comnih.gov Studies have explored its potential effects on metabolic processes, such as adipogenesis, where it has been shown to suppress lipid droplet accumulation in cell models. rupahealth.comnih.gov Research has also investigated the relationship between PPA metabolism by the host and the generation of other metabolites, highlighting the intricate connections within metabolic pathways. researchgate.net The study of this compound and other N-acyl glycines is crucial for understanding detoxification pathways and their role in metabolic health and disease. acs.org
Table 1: Key Research Findings on this compound
Research Focus | Key Finding | Reference |
---|---|---|
Metabolic Profiling | Elevated urinary this compound is a diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. | rupahealth.comcaymanchem.com |
Gut Microbiota Interaction | Phenylpropionic acid (PPA), the precursor to this compound, is a product of anaerobic gut bacteria. | nih.govresearchgate.net |
Cellular Metabolism | This compound has been shown to inhibit the differentiation of preadipocytes into adipocytes in 3T3-L1 cell models. | rupahealth.comnih.gov |
Enzymology | The synthesis of this compound is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). | foodb.caresearchgate.netmdpi.com |
| Host-Microbe Co-metabolism | The metabolism of microbial-derived PPA by the host leads to the formation of this compound and other metabolites. | nih.govresearchgate.net |
Table 2: Chemical Compounds Mentioned
Compound Name | |
---|---|
This compound | |
Phenylpropionic Acid | |
Glycine | |
Acyl-CoA | |
Acetyl-CoA | |
Benzoic Acid | |
Salicylic Acid | |
Isovaleric Acid | |
Hippuric Acid | |
Cinnamoylglycine | |
p-Cresol | |
p-Cresol Sulfate | |
p-Cresol Glucuronide | |
Indole-3-lactic acid | |
Indole-3-acryloylglycine | |
Indole-3-carboxaldehyde | |
Hydroxyl-conjugated hippuric acid | |
Hydroxyphenylacetylglycine |
Q & A
Q. What analytical methods are recommended for detecting phenylpropionylglycine in biological samples?
this compound is typically detected using liquid chromatography–mass spectrometry (LC-MS) due to its high sensitivity and specificity for low-abundance metabolites. Sample preparation should include urine acidification and solid-phase extraction to isolate the compound. Validation should follow guidelines for metabolite quantification, including calibration curves and internal standards (e.g., deuterated analogs) to ensure reproducibility . For methodological rigor, experimental protocols must detail instrument parameters, detection limits, and quality control measures to align with reproducibility standards in organic chemistry research .
Q. What is the biochemical pathway involving this compound in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency?
In MCAD deficiency, impaired fatty acid oxidation leads to the accumulation of phenylpropionamide, which is alternatively metabolized to this compound via glycine conjugation. This pathway bypasses the defective β-oxidation step, resulting in urinary excretion of this compound. Researchers should validate this pathway using stable isotope tracing in vitro models and compare metabolite profiles with controls to confirm specificity .
Q. How can researchers ensure the purity and identity of synthesized this compound?
Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For novel syntheses, provide melting points, elemental analysis, and spectral data in the main manuscript, while detailed synthetic procedures (e.g., reaction conditions, yields) should be included in supplementary materials .
Advanced Research Questions
Q. How should researchers design studies to address contradictory data on this compound’s role as a disease biomarker?
Contradictions in biomarker validity often arise from cohort heterogeneity or analytical variability. To mitigate this, employ stratified sampling (e.g., by age, disease stage) and use multivariate statistical models (e.g., partial least squares discriminant analysis) to isolate this compound’s contribution. Replicate findings across independent cohorts and validate using orthogonal methods like gas chromatography–mass spectrometry (GC-MS) . Document all confounding variables (e.g., diet, medication) in metadata .
Q. What experimental strategies are effective for investigating this compound’s interaction with renal transporters?
Use in vitro models (e.g., HEK293 cells expressing OAT1/OAT3 transporters) to measure uptake kinetics via radiolabeled this compound. Compare results with structurally related metabolites to assess specificity. For in vivo relevance, correlate transporter inhibition assays with pharmacokinetic data from animal models. Ensure compliance with preclinical reporting standards, including detailed descriptions of cell lines and statistical power calculations .
Q. How can metabolomics data on this compound be integrated with proteomic or genomic datasets?
Apply multi-omics integration tools (e.g., weighted gene co-expression network analysis) to identify correlations between this compound levels and gene/protein expression. Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings within broader metabolic networks. Transparently report normalization methods and statistical thresholds to avoid overinterpretation .
Q. What are the key methodological pitfalls in quantifying this compound in longitudinal studies?
Longitudinal quantification requires controlling for intra-individual variability (e.g., diurnal fluctuations, hydration status). Implement standardized sample collection protocols (e.g., timed urine voids, fasting conditions) and batch correction algorithms to minimize technical drift in LC-MS data. Include sensitivity analyses to assess the impact of missing data .
Research Gaps and Innovation
What unresolved questions exist about this compound’s role in non-MCAD metabolic disorders?
Preliminary evidence suggests this compound may accumulate in other fatty acid oxidation disorders (e.g., VLCAD deficiency). Hypothesis-driven studies should compare its levels across disorders using targeted metabolomics and investigate its potential as a secondary biomarker. Prioritize mechanistic studies in animal knockouts to establish causality .
Q. How can computational modeling enhance understanding of this compound’s metabolic flux?
Develop kinetic models using software like COPASI or MATLAB to simulate this compound production under varying enzyme activities. Parameterize models with experimental data from isotope-labeled tracer studies. Validate predictions using genetic knockdown models (e.g., siRNA targeting glycine-N-acyltransferase) .
Q. What ethical considerations apply to clinical studies involving this compound as a diagnostic marker?
Researchers must obtain informed consent for biomarker validation in human cohorts, particularly when using stored samples. For pediatric MCAD studies, ensure compliance with institutional review board (IRB) protocols for minimal-risk procedures. Transparently disclose conflicts of interest, especially if partnering with diagnostic companies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.